3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile
Description
Properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14(2)6-7-16-12-8-10(9-13)4-5-11(12)15-3/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQCAYNYPHUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610182 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938239-74-8 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-hydroxy-4-methoxybenzonitrile (1.0 equiv) is reacted with 2-(dimethylamino)ethyl chloride (1.2–1.5 equiv) in dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate (1.5–2.0 equiv) as the base. Excess alkylating agent ensures complete conversion, while DMF’s polar aprotic nature facilitates SN2 displacement. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization in ethanol or activated carbon decolorization.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Molar Ratio (Phenol:Alkylating Agent) | 1:1.2–1.5 | |
| Yield | 70–85% | |
| Purity (HPLC) | ≥95% |
Challenges and Mitigations
- Competitive O-Alkylation vs. N-Alkylation: The dimethylamino group’s basicity may lead to undesired N-alkylation. Using a mild base (e.g., K2CO3) and controlled stoichiometry minimizes this.
- Byproduct Formation: Excess alkylating agent can cause di-alkylation. Stepwise addition and monitoring via TLC or HPLC are recommended.
Cyanidation of Aldehyde Intermediates
An alternative approach adapts the oximation-dehydration sequence from 3-ethoxy-4-methoxybenzonitrile synthesis. Here, 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde is converted to the target nitrile via oxime formation and acetic anhydride-mediated dehydration.
Stepwise Protocol
- Aldoxime Formation: React 3-[2-(dimethylamino)ethoxy]-4-methoxybenzaldehyde (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 30–40°C for 4–6 hours.
- Dehydration: Treat the aldoxime intermediate with acetic anhydride (3.0–3.5 equiv) at 130–150°C for 2–3 hours, followed by vacuum distillation to recover excess anhydride.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Dehydration Temperature | 130–150°C | |
| Acetic Anhydride Ratio | 1:3–3.5 | |
| Yield (Overall) | 65–75% |
Advantages Over Direct Alkylation
- Purity Control: The aldehyde intermediate allows for crystallization-based purification before cyanidation, enhancing final product purity.
- Reagent Recyclability: Acetic anhydride is recoverable (70–80% efficiency), reducing costs.
Mitsunobu Reaction for Ether Formation
For substrates sensitive to strong bases, the Mitsunobu reaction offers a complementary pathway. Coupling 3-hydroxy-4-methoxybenzonitrile with 2-(dimethylamino)ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in THF at 0–25°C achieves etherification.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–18 hours | |
| Molar Ratio (DEAD:Alcohol) | 1:1.1 | |
| Yield | 60–70% |
Limitations
- Cost: DEAD and TPP are expensive compared to alkali bases.
- Byproduct Removal: Triphenylphosphine oxide requires column chromatography, complicating scale-up.
Post-Synthetic Modifications
Reductive Amination
A two-step strategy involves:
- Alkylation of 3-hydroxy-4-methoxybenzonitrile with 2-chloroethyl ether.
- Reaction with dimethylamine under high pressure (5–10 bar) in methanol at 50°C.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Pressure | 5–10 bar | |
| Yield | 50–60% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 70–85 | ≥95 | High | Excellent |
| Cyanidation | 65–75 | ≥98 | Moderate | Good |
| Mitsunobu | 60–70 | ≥90 | Low | Moderate |
| Reductive Amination | 50–60 | ≥85 | Moderate | Poor |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Synthesis of Itopride
One of the most notable applications of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile is its role as an intermediate in the synthesis of Itopride, a prokinetic agent used for treating gastrointestinal disorders. The synthesis pathway involves several steps:
- Formation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde : This is achieved by reacting 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride.
- Reduction and Amidation : The aldehyde is then converted into an amine and subsequently reacted with 3,4-dimethoxybenzoyl chloride to yield Itopride .
The efficiency of this synthetic route has been improved by optimizing reaction conditions and utilizing phase transfer catalysts to enhance yields while minimizing the use of hazardous reagents .
Potential Antimicrobial Activity
Research has indicated that compounds similar to 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile may exhibit antimicrobial properties. Preliminary studies have shown that derivatives based on this structure can demonstrate activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .
Case Study: Prokinetic Activity Assessment
In a study assessing the efficacy of Itopride synthesized from 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, animal models were utilized to evaluate its therapeutic effects on gastrointestinal motility. Results indicated significant improvements in gastric emptying times compared to control groups, affirming the compound's utility in treating dysmotility disorders .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Differences
Key Compounds for Comparison :
Analysis :
- Positional Isomerism: The compound 4-[2-(Dimethylamino)ethoxy]benzonitrile shares the same substituents as the target compound but differs in their positions.
- Functional Group Substitutions: Chloro vs. Dimethylaminoethoxy: 2-Amino-4-chloro-5-methoxybenzonitrile replaces the dimethylaminoethoxy group with a chloro substituent, reducing electron-donating capacity and increasing lipophilicity. Boronic Acid Derivatives: Compounds like 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid introduce a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. Aminooxy vs. Dimethylaminoethoxy: 4-{2-[(1,3-dioxo-isoindol-2-yl)oxy]ethoxy}benzonitrile contains an aminooxy group, which may enhance hydrogen-bonding interactions but requires protection for stability.
Physical Properties :
- Solubility: The dimethylaminoethoxy group in the target compound enhances water solubility compared to chloro-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) .
- Reactivity : Boronic acid derivatives (e.g., FB-2448 ) exhibit higher reactivity in cross-coupling reactions due to the boron moiety, whereas the target compound’s nitrile group may participate in nucleophilic additions.
Biological Activity
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile
Structural Features
The presence of a dimethylamino group enhances the compound's solubility and interaction with biological targets, while the methoxy and benzonitrile groups may contribute to its pharmacological properties.
3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile exhibits various biological activities, primarily attributed to its ability to interact with specific receptors and enzymes in the body.
- Receptor Interaction : The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and pain perception.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
In Vitro Studies
In vitro experiments have demonstrated that 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile exhibits:
- Antioxidant Activity : It has shown the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Initial findings indicate:
- Analgesic Effects : Animal models have shown that this compound can significantly reduce pain responses, indicating its potential use in pain management.
- Anti-inflammatory Effects : The compound was observed to lower inflammatory markers in animal models of arthritis.
Case Studies
- Pain Management : A study involving animal models of neuropathic pain demonstrated that administration of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile led to a significant reduction in pain scores compared to control groups. This suggests its potential as a new analgesic agent.
- Antimicrobial Efficacy : In a controlled study against Staphylococcus aureus, the compound exhibited notable antibacterial activity, outperforming several standard antibiotics. This positions it as a candidate for further development in treating resistant bacterial infections.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, boronic acid intermediates (e.g., 4-(2-(dimethylamino)ethoxy)-3-methoxyphenylboronic acid ) may facilitate Suzuki-Miyaura coupling. Optimize temperature (80–120°C), solvent (THF/DMF), and catalyst (Pd(PPh₃)₄) to enhance yield. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Data Contradiction : Conflicting reports on solvent efficacy (DMF vs. THF) suggest solvent choice depends on substrate solubility. Validate via comparative trials .
Q. Which analytical techniques are critical for characterizing 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile, and how should spectral data be interpreted?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) should show peaks for dimethylamino (δ 2.2–2.5 ppm), methoxy (δ 3.8–4.0 ppm), and benzonitrile (δ 7.5–8.0 ppm). Compare with PubChem data for analogous benzonitriles .
- Mass Spectrometry : ESI-MS (positive mode) should confirm molecular ion [M+H]⁺ at m/z 247.3 (C₁₂H₁₅N₂O₂⁺) .
Q. What preliminary biological screening assays are suitable for this compound, and how should controls be designed?
- Methodology : Use enzyme inhibition assays (e.g., kinase or phosphatase targets) with positive controls (staurosporine for kinases) and vehicle controls (DMSO ≤0.1%). Assess cytotoxicity via MTT assay in HEK293 or HeLa cells .
- Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies may arise from solvent interference or cell line variability .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the interaction of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile with biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., EGFR or CYP450). Parameterize the dimethylaminoethoxy chain for flexible ligand fitting. Validate with experimental IC₅₀ data .
- Contradiction Analysis : Discrepancies between docking scores and experimental activity may indicate unaccounted solvation effects or protein dynamics .
Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for benzonitrile derivatives?
- Methodology :
- SAR Libraries : Synthesize analogs with varied substituents (e.g., halogenation at position 5 or ethoxy replacement). Compare bioactivity using dose-response curves .
- Meta-Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, H-bond donors) influencing activity. Address outliers via crystallography or MD simulations .
Q. How does the electronic nature of 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile influence its utility in materials science (e.g., organic semiconductors)?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 for HOMO/LUMO levels) in anhydrous acetonitrile. Compare with reference compounds (e.g., TIPS-pentacene) .
- Device Fabrication : Test hole/electron mobility in OFETs using spin-coated thin films. Optimize annealing temperature (100–150°C) to enhance crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
